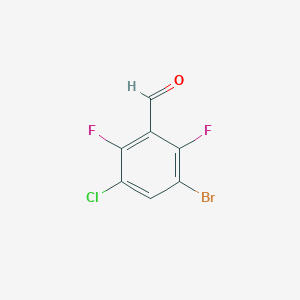

3-Bromo-5-chloro-2,6-difluorobenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-chloro-2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRKGNJQPFWXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization of 3 Bromo 5 Chloro 2,6 Difluorobenzaldehyde Scaffolds

Aldehyde Group Reactivity in Complex Transformations

The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to nucleophilic attack and its ability to participate in a variety of condensation and carbon-carbon bond-forming reactions.

The aldehyde moiety of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is an excellent electrophile for reactions with carbon nucleophiles, enabling the extension of the carbon framework.

Wittig Olefination: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. This reaction involves a phosphorus ylide, which attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an alkene and a phosphine (B1218219) oxide. The reaction of this compound with various phosphorus ylides can generate a range of substituted styrenes, preserving the halogen functionalities for subsequent modifications.

Grignard Reactions: Grignard reagents (organomagnesium halides) are powerful nucleophiles that readily add to aldehydes to form secondary alcohols. google.comorgsyn.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide or phenylmagnesium bromide, would yield the corresponding secondary alcohol. google.comorgsyn.org This transformation introduces a new stereocenter and a hydroxyl group that can be used for further derivatization.

| Reaction Type | Reactant | Product Structure | Product Name |

| Wittig Olefination | Triphenylphosphine methylide (Ph₃P=CH₂) | 1-Bromo-3-chloro-2,4-difluoro-5-vinylbenzene | |

| Grignard Reaction | Phenylmagnesium bromide (PhMgBr) | (3-Bromo-5-chloro-2,6-difluorophenyl)(phenyl)methanol |

The aldehyde group is a key participant in condensation reactions that lead to the formation of diverse heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

Pyrimidines and their derivatives are fundamental components of nucleic acids and exhibit a wide range of biological activities. nih.gov A common route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or urea. Alternatively, chalcones (α,β-unsaturated ketones), which can be synthesized from aldehydes via Claisen-Schmidt condensation, can be cyclized with guanidine (B92328) or thiourea (B124793) to yield substituted pyrimidines and thiouracils, respectively. nih.govscirp.org

The synthesis could proceed by first reacting this compound with an appropriate ketone (e.g., acetophenone) to form the corresponding chalcone. This intermediate can then undergo cyclocondensation with thiourea in the presence of a base to furnish the desired fluorinated thiouracil derivative. scirp.org

| Reaction Sequence | Intermediate/Reactant | Product Structure | Product Name |

| 1. Claisen-Schmidt Condensation | Acetophenone | 1-(3-Bromo-5-chloro-2,6-difluorophenyl)-3-phenylprop-2-en-1-one | |

| 2. Cyclocondensation | Thiourea | 4-(3-Bromo-5-chloro-2,6-difluorophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione |

Benzimidazoles: The benzimidazole (B57391) scaffold is a privileged structure in drug discovery. The most common synthetic method is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.gov The reaction of this compound with an o-phenylenediamine under acidic or oxidative conditions would lead to the formation of a 2-substituted benzimidazole, incorporating the polyhalogenated phenyl ring into the final structure. researchgate.netnih.gov

Quinazolines: Quinazoline (B50416) derivatives are another class of heterocyclic compounds with significant biological properties. nih.gov A versatile method for their synthesis is the reaction of 2-aminobenzonitriles or 2-aminobenzamides with aldehydes. Reacting this compound with 2-aminobenzamide (B116534) can lead to the formation of a dihydroquinazoline, which can be subsequently oxidized to the corresponding quinazoline derivative.

| Heterocycle | Reactant | Product Structure | Product Name |

| Benzimidazole | Benzene-1,2-diamine | 2-(3-Bromo-5-chloro-2,6-difluorophenyl)-1H-benzo[d]imidazole | |

| Quinazoline | 2-Aminobenzamide | 2-(3-Bromo-5-chloro-2,6-difluorophenyl)quinazolin-4(3H)-one |

Condensation and Cyclization Reactions to Form Heterocyclic Systems

Halogen Function Reactivity in Cross-Coupling and Substitution Chemistry

The presence of both bromine and chlorine atoms on the aromatic ring opens up avenues for selective functionalization through transition-metal-catalyzed cross-coupling reactions. The differing reactivity of carbon-halogen bonds (C-Br > C-Cl) allows for stepwise and site-selective modifications.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide. harvard.edunih.gov Given the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle, the bromine at the C3 position of this compound would react preferentially. harvard.eduuwindsor.ca This allows for the selective introduction of an aryl, heteroaryl, or alkyl group at this position while leaving the chlorine atom intact for potential future transformations. researchgate.net

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgmdpi.com Similar to the Suzuki coupling, the reaction would occur selectively at the more reactive C-Br bond. researchgate.net Coupling this compound with an alkene like styrene (B11656) would yield a stilbene (B7821643) derivative, again with high regioselectivity. mdpi.com

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Structure | Product Name |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3'-Chloro-2',4'-difluoro-5'-formyl-[1,1'-biphenyl]-3-carbaldehyde | |

| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-Chloro-2,6-difluoro-5-((E)-2-phenylvinyl)benzaldehyde |

Ortho-Metallation and Aromatic Nucleophilic Substitution for Further Functionalization

Ortho-Metallation:

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a heteroatom-containing directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For this compound, the fluorine atoms can act as moderate directing groups. However, the aldehyde group itself is generally not a strong directing group for ortho-lithiation. A more viable approach involves the in-situ conversion of the aldehyde into a more effective directing group, such as an imine or an acetal, which can then direct the metallation to the C-4 position.

Aromatic Nucleophilic Substitution (SNAr):

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the electron-withdrawing aldehyde and fluorine substituents, makes it susceptible to aromatic nucleophilic substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. chemistrysteps.com The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the attack of the nucleophile on the ring, which is facilitated by the high electronegativity of the fluorine atom, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

Based on this principle, it is anticipated that nucleophilic attack on this compound would preferentially occur at the positions occupied by the fluorine atoms. A detailed study on the analogous compound, 2,3,6-trifluoro-4-bromobenzaldehyde, revealed that nucleophilic substitution with sodium methoxide (B1231860) occurs selectively at the C-2 position. wuxiapptec.com This selectivity was attributed to the greater accessibility of the LUMO lobe at the C-2 position. wuxiapptec.com By analogy, it is plausible that SNAr reactions on this compound would also exhibit a high degree of regioselectivity, favoring substitution at one of the fluorine-bearing carbons.

| Reaction Type | Potential Site of Functionalization | Key Considerations | Anticipated Outcome |

| Ortho-Metallation | C-4 | In-situ protection/derivatization of the aldehyde group to form a directing group. | Introduction of an electrophile at the C-4 position. |

| Aromatic Nucleophilic Substitution (SNAr) | C-2 or C-6 (Fluorine positions) | The high electronegativity of fluorine makes it the most likely leaving group. | Substitution of a fluorine atom by a nucleophile. |

Chemo- and Regioselective Functionalization Strategies

The presence of multiple, chemically distinct halogen atoms on the benzaldehyde (B42025) ring necessitates the development of chemo- and regioselective functionalization strategies to achieve desired molecular architectures.

The differential reactivity of the C-Br, C-Cl, and C-F bonds is the cornerstone of selective functionalization strategies. This reactivity is primarily governed by the carbon-halogen bond dissociation energies and the susceptibility of the carbon atom to nucleophilic or electrophilic attack.

The carbon-halogen bond strengths follow the order C-F > C-Cl > C-Br > C-I. doubtnut.comquora.com Consequently, reactions that involve the cleavage of the C-X bond, such as metal-halogen exchange and many cross-coupling reactions, will preferentially occur at the C-Br bond, followed by the C-Cl bond, with the C-F bond being the least reactive. nih.gov

Conversely, for aromatic nucleophilic substitution reactions, the reactivity is governed by the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive effect. libretexts.org As fluorine is the most electronegative halogen, it is the most activating for SNAr and the best leaving group. masterorganicchemistry.com

| Halogen Substituent | Relative Bond Strength | Reactivity in Metal-Halogen Exchange | Reactivity in Nucleophilic Aromatic Substitution (as leaving group) |

| Bromine | Weakest | Highest | Lowest |

| Chlorine | Intermediate | Intermediate | Intermediate |

| Fluorine | Strongest | Lowest | Highest |

Selective Metal-Halogen Exchange:

The significant difference in reactivity between the C-Br and the other carbon-halogen bonds allows for selective functionalization via metal-halogen exchange. Treatment of this compound with an appropriate organometallic reagent, such as an alkyl lithium or a Grignard reagent, under carefully controlled conditions (typically low temperatures), is expected to result in selective bromine-metal exchange. acs.orgsigmaaldrich.com The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce a new functional group exclusively at the C-3 position.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. nih.gov This trend allows for the selective coupling at the C-Br bond of this compound while leaving the C-Cl and C-F bonds intact. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high chemoselectivity for the transformation of the C-Br bond.

| Strategy | Target Halogen | Typical Reagents | Introduced Functional Group |

| Metal-Halogen Exchange | Bromine | n-BuLi, i-PrMgCl·LiCl | Various, depending on the electrophile used to trap the organometallic intermediate. |

| Palladium-Catalyzed Cross-Coupling | Bromine | Pd catalyst, boronic acids (Suzuki), organostannanes (Stille), alkenes (Heck) | Aryl, alkyl, vinyl, etc. |

| Aromatic Nucleophilic Substitution | Fluorine | Strong nucleophiles (e.g., alkoxides, amines) | O-Alkyl, N-Alkyl, etc. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

Proton NMR (¹H NMR) Analysis of Aromatic and Aldehyde Protons

The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring signals for the aldehyde proton and the single aromatic proton.

Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded and would appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.8–10.5 ppm. This significant downfield shift is due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.

Aromatic Proton: The benzene (B151609) ring has one remaining proton. Its chemical shift would be influenced by the surrounding halogen substituents. The precise position of this signal would likely be in the aromatic region (δ 7.0–8.0 ppm). The multiplicity of this signal would be a triplet of triplets due to coupling with the two adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde H | 9.8 - 10.5 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded and would appear significantly downfield, typically in the range of δ 185–195 ppm.

Aromatic Carbons: The six carbons of the benzene ring would exhibit complex patterns due to the effects of the various substituents. The carbons directly bonded to the fluorine atoms would show large one-bond carbon-fluorine couplings (¹JC-F), appearing as doublets. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the bromine, chlorine, and fluorine substituents. Carbons attached to halogens will have their chemical shifts significantly altered.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 185 - 195 | Singlet (or small triplet due to coupling with aldehyde proton) |

| C-H | 115 - 130 | Doublet |

| C-Br | 110 - 125 | Doublet |

| C-Cl | 130 - 145 | Doublet |

| C-F | 155 - 165 | Doublet (large ¹JC-F) |

Fluorine-19 NMR (¹⁹F NMR) for Elucidating Fluorine Environments

¹⁹F NMR is a crucial technique for organofluorine compounds. Since there are two fluorine atoms in different positions on the aromatic ring, they are chemically non-equivalent and would produce two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms would be influenced by the other substituents on the ring. Furthermore, these signals would likely appear as doublets due to coupling with the nearby aromatic proton.

Vibrational Spectroscopy for Molecular Structure and Bonding

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

C=O Stretch: A strong, sharp peak is expected in the region of 1700–1720 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a saturated aldehyde.

C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the C-H stretch of an aldehyde, typically appearing around 2820 cm⁻¹ and 2720 cm⁻¹.

C-H Stretch (Aromatic): A peak corresponding to the aromatic C-H stretch would be observed around 3050–3100 cm⁻¹.

C=C Stretch (Aromatic): Several bands in the 1450–1600 cm⁻¹ region would be indicative of the aromatic ring stretching vibrations.

C-F, C-Cl, C-Br Stretches: Absorptions corresponding to the carbon-halogen bonds would be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Table 3: Key Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aldehyde C-H Stretch | 2820 & 2720 | Weak-Medium |

| Carbonyl C=O Stretch | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1200 | Strong |

| C-Cl Stretch | 700 - 850 | Medium-Strong |

Raman Spectroscopy in Conformational Analysis

Raman spectroscopy complements IR spectroscopy. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon-halogen bonds, which are often strong Raman scatterers. Analysis of the low-frequency modes could provide insights into the conformational preferences of the aldehyde group relative to the substituted aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, electron ionization (EI) mass spectrometry would produce a distinct pattern of ions that confirms its elemental composition and connectivity.

The molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecule's nominal mass. A key feature of the spectrum would be the complex isotopic pattern of the molecular ion cluster. This arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks at M, M+2, M+4, and M+6, with predictable relative intensities, providing unambiguous evidence for the presence of one bromine and one chlorine atom.

Upon ionization, the molecular ion undergoes fragmentation through characteristic pathways for aromatic aldehydes and halogenated compounds. libretexts.orgmiamioh.edu The primary fragmentation involves the cleavage of bonds adjacent to the aromatic ring and the carbonyl group.

Key Fragmentation Pathways:

Loss of a hydrogen radical (M-1): A common fragmentation for aldehydes, leading to a stable benzoyl cation [C₇HBrClF₂O]⁺. This is often a prominent peak in the spectra of aromatic aldehydes. miamioh.edudocbrown.info

Loss of the formyl radical (M-29): Cleavage of the C-CHO bond results in the loss of a CHO radical, yielding a polyhalogenated benzene cation [C₆HBrClF₂]⁺. miamioh.edudocbrown.info

Loss of carbon monoxide (M-28): Following the initial loss of a hydrogen atom, the resulting [M-1]⁺ ion can lose a molecule of carbon monoxide to form a halogenated phenyl cation. docbrown.info

Loss of halogen atoms: Cleavage of the carbon-halogen bonds can lead to the loss of Br (M-79/81) or Cl (M-35/37) radicals, although fragmentation of the aldehyde group is typically more favorable.

The analysis of these fragments allows for the systematic reconstruction of the molecule's structure, confirming the presence and position of the various substituents.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 254/256/258 | [C₇H₃BrClF₂O]⁺ (Molecular Ion) | - |

| 253/255/257 | [C₇H₂BrClF₂O]⁺ | H |

| 225/227/229 | [C₆H₂BrClF₂]⁺ | CHO |

| 175/177 | [C₇H₃ClF₂O]⁺ | Br |

| 146 | [C₆H₂F₂Cl]⁺ | Br, CO |

Rotational Spectroscopy for Gas-Phase Conformational Analysis and Molecular Parameters

Rotational spectroscopy, typically conducted in the microwave region, is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. libretexts.org By measuring the transition frequencies between quantized rotational energy levels, one can derive the molecule's rotational constants (A, B, and C), which are inversely related to its moments of inertia about the principal axes. tanta.edu.egmdpi.com This information leads to the accurate determination of bond lengths and bond angles.

For this compound, this technique could definitively establish its gas-phase conformation. The primary conformational question for benzaldehydes is the orientation of the formyl (-CHO) group relative to the benzene ring. Due to steric hindrance from the two ortho-fluorine substituents, the formyl group is expected to be largely constrained to the plane of the aromatic ring. However, two planar conformers are possible: one where the aldehyde C=O bond is oriented away from the bromine atom (O-trans to Br) and one where it is oriented towards it (O-cis to Br).

Computational studies on substituted benzaldehydes often predict the planar conformations to be the most stable. benthamdirect.com Rotational spectroscopy can experimentally distinguish between such conformers, as they would possess slightly different moments of inertia and therefore distinct sets of rotational constants. Furthermore, the analysis of the spectra of different isotopologues (e.g., containing ¹³C, ¹⁸O, ³⁷Cl, ⁸¹Br) allows for the precise determination of the coordinates of each atom within the molecule's principal axis system (Kraitchman's substitution method), yielding a comprehensive structural solution. nih.gov

Table 2: Molecular Parameters Derivable from Rotational Spectroscopy

| Parameter | Symbol | Information Provided |

|---|---|---|

| Rotational Constants | A, B, C | Relates to the moments of inertia; used to determine the overall shape and size of the molecule. |

| Moments of Inertia | Iₐ, Iₑ, Iₑ | Provides information on the mass distribution and helps distinguish between different conformers. |

| Substitution Coordinates | rₛ | Precise atomic positions derived from isotopic substitution, leading to accurate bond lengths and angles. |

| Dipole Moment Components | µₐ, µₑ, µₑ | Determined from the Stark effect; provides insight into the molecule's charge distribution. |

X-ray Diffraction Studies for Solid-State Molecular Geometry (if applicable to related structures)

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of closely related halogenated benzaldehyde (B42025) derivatives provides significant insight into the expected molecular geometry and intermolecular interactions that govern its crystal packing. nih.gov

Studies on various dichlorobenzaldehyde isomers and other multi-substituted benzaldehydes reveal several common structural features. nih.govnih.gov The benzene ring is typically planar, with the aldehyde group also lying in or very close to the ring plane to maximize conjugation. The solid-state structure is stabilized by a network of weak intermolecular interactions.

Key Structural Features and Interactions:

C–H···O Hydrogen Bonds: The aldehyde oxygen is a common acceptor for weak hydrogen bonds from aromatic C-H groups of neighboring molecules, often forming chain or dimer motifs. nih.govrsc.org

Halogen Bonding: The electrophilic region (σ-hole) on the bromine or chlorine atom can interact favorably with nucleophilic sites, such as the oxygen atom of a nearby aldehyde group (e.g., C–Br···O=C or C–Cl···O=C). These interactions play a significant role in directing the crystal packing. mdpi.com

π–π Stacking: The aromatic rings of adjacent molecules often arrange in parallel or offset stacks. These stacking interactions, driven by dispersion forces, are a major stabilizing feature in the crystal lattices of many aromatic compounds. nih.gov

The specific substitution pattern on this compound, with halogens of varying size and electronegativity, would lead to a unique and complex interplay of these forces, defining its solid-state architecture. The data from a related structure, such as 2,6-dichlorobenzaldehyde (B137635), can serve as an illustrative example. mdpi.com

Table 3: Representative Crystallographic Data for a Related Structure (2,6-Dichlorobenzaldehyde)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C–Cl Bond Length (Å) | ~1.73 - 1.74 |

| C=O Bond Length (Å) | ~1.21 |

| C-C-C Bond Angle (ring, °) | ~118 - 122 |

| Dominant Intermolecular Interaction | C=O···Cl Halogen Bonds |

Note: Data presented is illustrative and based on published values for 2,6-dichlorobenzaldehyde to demonstrate the type of information obtained. mdpi.com

Computational and Theoretical Investigations of 3 Bromo 5 Chloro 2,6 Difluorobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, these calculations can elucidate its geometry, electronic structure, and spectroscopic features.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its physical and chemical properties. Methods like Hartree-Fock (HF) and more commonly Density Functional Theory (DFT) are employed to determine the most stable geometry of the molecule. DFT, with functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a popular choice for achieving a balance between accuracy and computational cost in studying substituted benzaldehydes. acs.org

The geometry optimization process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, a key aspect of conformational analysis would be the orientation of the aldehyde group relative to the benzene (B151609) ring. The presence of bulky and electronegative fluorine atoms at the ortho positions (2 and 6) can significantly influence this orientation due to steric and electronic effects. The planarity or non-planarity of the molecule, particularly the C-C-C=O dihedral angle, would be a primary focus of such a study.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Benzaldehyde (B42025)

| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-C-C (ring) | ~118 - 122° |

| Bond Angle | C-C=O | ~124° |

Note: The values in this table are illustrative for a substituted benzaldehyde and would be specifically calculated for this compound in a dedicated study.

Electronic Structure and Molecular Orbital Theory

The electronic properties of this compound are governed by the arrangement of its electrons in molecular orbitals. Molecular Orbital Theory provides a framework for understanding these properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to have significant contributions from the π-system of the benzene ring and the lone pairs of the halogen atoms, while the LUMO is expected to be localized on the π* orbital of the carbonyl group and the benzene ring. The electron-withdrawing nature of the fluorine, chlorine, and bromine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and steric effects. In this compound, NBO analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals.

This analysis can reveal important intramolecular interactions, such as the interaction between the lone pair orbitals of the oxygen and halogen atoms with the antibonding orbitals of adjacent bonds. For instance, the interaction between a lone pair on a fluorine atom and the σ* orbital of a neighboring C-C bond can provide insights into the electronic effects of the substituents. These interactions can influence the geometry, stability, and reactivity of the molecule.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predicted shifts are valuable for assigning experimental spectra and understanding the electronic environment of each atom.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies, when scaled by an appropriate factor, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational bands to specific functional groups, such as the characteristic C=O stretching frequency of the aldehyde group.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations are typically performed on a single, isolated molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase (e.g., in a solvent or in the solid state) over a period of time.

MD simulations would involve developing a force field to describe the interactions between the atoms of the molecule and its environment. These simulations can provide insights into:

Solvation Effects: How the presence of a solvent affects the conformation and properties of the molecule.

Dynamical Behavior: The flexibility of the molecule, including the rotation of the aldehyde group.

Intermolecular Interactions: How molecules of this compound interact with each other in the solid or liquid state.

Theoretical Studies on Reactivity and Reaction Mechanisms

Computational methods are invaluable for exploring the reactivity of this compound and the mechanisms of its reactions.

Reactivity Indices: DFT-based reactivity descriptors, such as the Fukui function and local softness, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbonyl carbon of the aldehyde group is an expected site for nucleophilic attack, while the aromatic ring could be susceptible to nucleophilic aromatic substitution under certain conditions.

Reaction Pathway Modeling: The mechanism of a chemical reaction involving this compound can be investigated by mapping the potential energy surface. This involves locating the transition state structures and calculating the activation energies for different possible reaction pathways. For example, the reduction of the aldehyde group or its conversion to other functional groups could be modeled to understand the reaction mechanism and predict the most favorable pathway. Theoretical studies on the H-atom abstraction from benzaldehyde by various radicals provide a framework for how such mechanistic studies could be approached. acs.org

Currently, there is a lack of specific published theoretical studies on the reactivity and reaction mechanisms of this compound.

Computational Assessment of Halogen Effects on Aromatic Ring Activation

The reactivity of an aromatic ring is profoundly influenced by its substituents. In this compound, the interplay between the electron-withdrawing aldehyde group and the four halogen atoms creates a unique electronic landscape. The halogens (F, Cl, Br) exert both inductive and resonance effects. While they are all inductively electron-withdrawing, their ability to donate electron density to the ring via resonance (mesomeric effect) decreases down the group (F > Cl > Br).

Computational methods such as Density Functional Theory (DFT) are employed to quantify these effects. Key parameters that are often calculated include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Natural Bond Orbital (NBO) analysis.

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on a molecule and is an excellent predictor of sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP would be expected to show a significant region of negative potential (electron-rich) around the carbonyl oxygen of the aldehyde group, making it a prime target for electrophiles or a hydrogen bond donor. Conversely, the area around the aldehyde proton would be electron-poor. The aromatic ring itself will be generally electron-deficient due to the strong inductive effects of the fluorine and chlorine atoms and the aldehyde group. The regions ortho and para to the aldehyde group are expected to be particularly electrophilic, although in this molecule, all such positions are substituted.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO indicates the ability of a molecule to accept an electron, and a lower LUMO energy suggests a better electron acceptor. For this compound, the presence of multiple electron-withdrawing groups would significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap implies higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within a molecule. It can quantify the delocalization of electron density from the lone pairs of the halogen atoms into the antibonding orbitals of the aromatic ring, providing a measure of the resonance effect. For the fluorine atoms at the 2 and 6 positions, a significant donation from their p-orbitals into the π* orbitals of the ring would be expected, which partially counteracts their strong inductive withdrawal. The bromine and chlorine atoms would exhibit a lesser degree of this electron donation.

The table below presents hypothetical, yet representative, data for a polysubstituted benzaldehyde, illustrating the kind of information that would be obtained from a computational study.

| Computational Parameter | Predicted Value/Observation for an Analogous Compound | Implication for Reactivity |

| LUMO Energy | Low (e.g., -1.5 to -2.5 eV) | High susceptibility to nucleophilic aromatic substitution |

| HOMO-LUMO Gap | Small (e.g., 4.0 to 5.0 eV) | High chemical reactivity |

| MEP at Carbonyl Oxygen | Highly negative (e.g., < -0.02 a.u.) | Strong hydrogen bond acceptor, site for electrophilic attack |

| NBO Charge on C1 (Aldehyde Carbon) | Highly positive | Susceptible to nucleophilic attack |

Energetic Profiles of Key Synthetic Transformations

Computational chemistry is also instrumental in mapping the reaction pathways and determining the energetic feasibility of synthetic transformations. This involves calculating the energies of reactants, transition states, and products to construct a reaction energy profile.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring in this compound makes it a good candidate for SNAr reactions. A common SNAr reaction might involve the displacement of one of the halogen atoms by a nucleophile. The fluorine atoms are generally better leaving groups in SNAr than chlorine or bromine when the reaction is not acid-catalyzed. A computational study of an SNAr reaction on this molecule would likely show a two-step mechanism involving the formation of a high-energy Meisenheimer complex as an intermediate. The activation energy for the formation of this complex is the rate-determining step. The presence of the ortho-fluorine atoms could also influence the reaction rate through steric effects.

Nucleophilic Addition to the Carbonyl Group: The aldehyde group is a key site for reactivity. Reactions such as Grignard additions or Wittig reactions are common transformations for benzaldehydes. A computational investigation of a Grignard reaction, for instance, would model the coordination of the Grignard reagent to the carbonyl oxygen, followed by the nucleophilic attack of the alkyl or aryl group on the carbonyl carbon. The energy profile would reveal the activation barrier for this addition.

The table below provides a hypothetical energetic profile for a representative synthetic transformation, such as a nucleophilic aromatic substitution on a similar dihalobenzaldehyde.

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., Dihalobenzaldehyde + Nucleophile) |

| Transition State 1 | +15 to +25 | Formation of the Meisenheimer complex |

| Meisenheimer Complex | +5 to +10 | Intermediate |

| Transition State 2 | +10 to +20 | Expulsion of the leaving group |

| Products | -5 to -15 | Final products |

These computational insights are crucial for synthetic chemists to predict the outcome of reactions, optimize reaction conditions, and design novel synthetic routes.

Advanced Applications and Research Directions Utilizing 3 Bromo 5 Chloro 2,6 Difluorobenzaldehyde Scaffolds

Role in the Synthesis of Functional Organic Materials

The aldehyde functional group, combined with the halogenated benzene (B151609) ring, provides a versatile platform for the synthesis of a variety of organic materials with tailored properties. The fluorine atoms, in particular, can significantly influence properties such as thermal stability, solubility, and electronic characteristics.

While direct studies on 3-Bromo-5-chloro-2,6-difluorobenzaldehyde as a precursor for liquid crystals are not extensively documented, the application of structurally similar compounds is well-established. For instance, a closely related compound, 2-bromo-5,6-difluorobenzaldehyde, has been utilized in the synthesis of phenanthrene-based liquid crystals. google.com The synthetic pathway typically involves a Suzuki coupling reaction to form a biphenyl (B1667301) intermediate, followed by further reactions to construct the final polycyclic liquid crystalline core. The presence of fluorine atoms is known to influence the mesomorphic properties of the resulting materials. biointerfaceresearch.com Given these precedents, this compound is a promising candidate for the synthesis of novel liquid crystalline materials with potentially unique phase behaviors and electro-optical properties.

Table 1: Potential Synthetic Route to Liquid Crystalline Cores

| Step | Reaction Type | Reactants | Product |

| 1 | Suzuki Coupling | This compound, Arylboronic acid | Biphenyl carbaldehyde derivative |

| 2 | Wittig or similar reaction | Biphenyl carbaldehyde derivative | Stilbene (B7821643) or other extended π-system |

| 3 | Cyclization (e.g., photocyclization) | Stilbene derivative | Polycyclic aromatic (e.g., phenanthrene) core |

Halogenated benzaldehydes are valuable starting materials for the synthesis of specialized fluoropolymers. Research has been conducted on the synthesis and copolymerization of various ring-substituted phenylcyanoacrylates, which are derived from the corresponding benzaldehydes. chemrxiv.orgresearchgate.netresearchgate.net For example, 3-chloro-2,6-difluorobenzaldehyde (B61406) has been used to prepare isobutyl 3-chloro-2,6-difluorophenylcyanoacrylate. chemrxiv.org This monomer can then be copolymerized with other monomers, such as styrene (B11656), to produce fluorinated polymers. These polymers often exhibit enhanced thermal stability, chemical resistance, and specific optical properties due to the presence of the fluorine atoms. The bromo and chloro substituents on the this compound scaffold offer additional sites for potential cross-linking or further functionalization of the resulting polymer.

Intermediates for Advanced Chemical Research

The reactivity of the aldehyde group and the potential for cross-coupling reactions at the halogenated positions make this compound a versatile intermediate for the synthesis of complex molecular architectures.

As mentioned in the context of liquid crystals, substituted benzaldehydes are key precursors for the synthesis of polycyclic aromatic systems like phenanthrenes. A known synthetic route involves the reaction of a bromo-difluorobenzaldehyde with an appropriate boronic acid via a Suzuki coupling, followed by a series of transformations to yield the phenanthrene (B1679779) core. google.com The aldehyde group is crucial in building the second aromatic ring of the phenanthrene system. The specific substitution pattern of this compound would lead to phenanthrene derivatives with a unique arrangement of halogen atoms, which could be of interest for their electronic properties and potential applications in organic electronics.

Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide variety of bioactive heterocyclic compounds. researchgate.netmdpi.comresearchgate.netnih.govnih.goveurekaselect.com The aldehyde group readily participates in condensation reactions, while the halogen atoms can be used for further modifications through cross-coupling reactions.

The synthesis of quinoline (B57606) and quinazoline (B50416) derivatives often involves the condensation of an aldehyde with an appropriately substituted aniline (B41778) or anthranilamide derivative, respectively. nih.gov For instance, the Friedländer annulation is a classic method for quinoline synthesis where an α-amino ketone or aldehyde reacts with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. While direct use of this compound in these syntheses is not explicitly reported, its chemical nature makes it a suitable candidate for such reactions. The resulting quinoline or quinazoline would be highly functionalized with halogen atoms, providing opportunities for further chemical diversification to explore their biological activities. mdpi.comresearchgate.netnih.govresearchgate.net The general synthetic schemes are outlined below.

Table 2: General Synthetic Schemes for Quinoline and Quinazoline Derivatives

| Heterocycle | General Reaction | Reactants |

| Quinoline | Friedländer Annulation | 2-aminoaryl aldehyde/ketone, Methylene ketone/aldehyde |

| Quinoline | Doebner-von Miller Reaction | α,β-unsaturated carbonyl, Aniline |

| Quinoline | Combes Quinoline Synthesis | Aniline, β-diketone |

| Quinoline | Conrad-Limpach Synthesis | Aniline, β-ketoester |

| Quinazoline | Niementowski Quinazoline Synthesis | Anthranilic acid, Amide |

| Quinazoline | Bischler Quinazoline Synthesis | N-acyl-2-aminobenzylamine, (cyclization) |

The use of this compound in these and other related synthetic methodologies would provide access to novel, highly substituted heterocyclic scaffolds for investigation in medicinal chemistry and materials science.

Modular Synthesis of Bioactive Heterocyclic Frameworks

Triazole and Azaindole Scaffolds

The synthesis of triazole and azaindole derivatives from this compound represents a significant area of interest due to the prevalence of these heterocyclic motifs in pharmaceuticals.

Triazole Scaffolds: While specific examples utilizing this compound are not extensively documented in publicly available literature, its structure lends itself to established synthetic routes for triazoles. A plausible approach involves the conversion of the aldehyde to an alkyne. This can be achieved through methods such as the Corey-Fuchs or Seyferth-Gilbert homologation. The resulting terminal alkyne, still bearing the bromo, chloro, and difluoro substitutions, can then undergo a [3+2] cycloaddition reaction with an azide (B81097) to form the 1,2,3-triazole ring. This "click chemistry" approach is known for its high efficiency and regioselectivity. The bromo and chloro substituents on the phenyl ring of the resulting triazole derivative offer further opportunities for diversification through palladium-catalyzed cross-coupling reactions, enabling the synthesis of a library of compounds for biological screening.

Azaindole Scaffolds: The construction of azaindole frameworks from this compound can be envisioned through several synthetic strategies. One potential route involves the initial conversion of the aldehyde to a suitable precursor for Fischer indole (B1671886) synthesis or related cyclization reactions. For instance, the aldehyde could be condensed with a substituted hydrazine (B178648) to form a hydrazone. Subsequent acid-catalyzed cyclization, potentially with the loss of one of the fluorine atoms depending on the reaction conditions and the specific azaindole isomer being targeted, could yield the desired heterocyclic core. The remaining halogen atoms on the azaindole scaffold would then serve as valuable handles for late-stage functionalization, allowing for the exploration of structure-activity relationships in medicinal chemistry programs.

Precursors for Enzyme Inhibitors and Other Research Probes

The unique electronic and steric properties imparted by the halogen substituents make this compound an attractive starting point for the synthesis of enzyme inhibitors and research probes. The aldehyde functionality can readily react with nucleophiles, such as amines and hydrazines, present in the active sites of enzymes to form covalent adducts, leading to irreversible inhibition.

Furthermore, the substituted phenyl ring can be tailored to fit into specific binding pockets of target proteins. The bromo and chloro atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The fluorine atoms can enhance the metabolic stability of the resulting inhibitor and modulate its physicochemical properties.

While specific enzyme targets for inhibitors derived from this particular benzaldehyde (B42025) are not widely reported, its potential as a scaffold is significant. For example, it could be elaborated into inhibitors of kinases, proteases, or other enzymes implicated in disease. The aldehyde could be used to introduce a reactive "warhead" or be transformed into other functional groups known to interact with specific enzyme residues.

Emerging Synthetic Methodologies Featuring the Compound

The reactivity of this compound makes it a candidate for the development and application of modern synthetic methodologies that prioritize efficiency and selectivity.

One-Pot Reaction Sequences and Cascade Reactions

The multiple reactive sites on this compound make it an ideal substrate for one-pot and cascade reactions. These processes, which involve multiple bond-forming events in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and cost.

For instance, a one-pot reaction could involve an initial nucleophilic addition to the aldehyde, followed by an intramolecular cross-coupling reaction involving either the bromo or chloro substituent. This would allow for the rapid construction of complex heterocyclic systems. Another possibility is a domino reaction initiated by the transformation of the aldehyde, which then triggers a series of subsequent reactions at the halogenated positions. The development of such efficient synthetic routes is a key area of contemporary organic chemistry.

Development of Chemo- and Regioselective Catalytic Processes

The presence of three different halogen atoms (F, Cl, Br) on the aromatic ring of this compound presents a significant challenge and opportunity for the development of chemo- and regioselective catalytic processes. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is well-established, with the C-Br bond generally being more reactive. This allows for the selective functionalization of the bromine-substituted position while leaving the chlorine intact for subsequent transformations.

Developing catalytic systems that can selectively activate one halogen over the others with high precision is a current research focus. Such methodologies would enable the programmed, stepwise introduction of different substituents onto the aromatic ring, providing a powerful tool for the synthesis of highly complex and diverse molecular structures from a single starting material.

Future Research Avenues in Synthetic Chemistry and Materials Science

The utility of this compound is far from fully explored, and several exciting future research avenues can be envisioned in both synthetic chemistry and materials science.

In synthetic chemistry , future work will likely focus on exploiting the unique substitution pattern of this molecule to develop novel and efficient synthetic methodologies. This includes the design of new catalysts for the selective functionalization of the different halogen positions and the application of this building block in the total synthesis of complex natural products and medicinally relevant compounds. Further exploration of its use in multicomponent reactions and flow chemistry could also lead to more sustainable and scalable synthetic processes.

In materials science , the highly halogenated nature of this compound suggests its potential as a building block for functional organic materials. For example, polymers or small molecules derived from it could exhibit interesting properties such as liquid crystallinity, flame retardancy, or unique photophysical characteristics. The introduction of this scaffold into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices could lead to materials with enhanced performance and stability. The bromo and chloro substituents also provide a means to tune the electronic properties of these materials through post-polymerization modification.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-chloro-2,6-difluorobenzaldehyde, and how can reaction yields be maximized?

A common method involves directed ortho-metalation followed by formylation. For example, lithiation of 1-bromo-2,4-difluorobenzene derivatives using lithium diisopropylamide (LDA) in THF at -78°C, followed by quenching with DMF, yields fluorinated benzaldehydes . To maximize yields, ensure rigorous anhydrous conditions and stoichiometric control of LDA. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity product.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : NMR is essential for confirming fluorine substitution patterns (δ ~ -110 to -120 ppm for ortho-fluorine) .

- HPLC-MS : Validates purity (>95%) and molecular ion detection (e.g., [M+H] at m/z 257) .

- X-ray crystallography : Resolves crystal packing and confirms regiochemistry (using SHELX software for refinement) .

Q. How should this compound be stored to maintain stability?

Store under inert gas (argon) at -20°C in amber vials to prevent degradation via air oxidation or photolysis. Stability tests show decomposition >5% after 30 days at room temperature .

Advanced Research Questions

Q. What factors influence regioselectivity in nucleophilic aromatic substitution (SN_NNAr) reactions involving this compound?

The electron-withdrawing effects of -Br, -Cl, and -F substituents activate specific positions. For example, the aldehyde group directs nucleophilic attack to the para position relative to bromine. Computational studies (DFT, B3LYP/6-311+G(d,p)) predict activation barriers and regioselectivity trends . Experimental validation via kinetic monitoring (e.g., UV-Vis for reaction progress) is recommended.

Q. How can computational modeling predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations reveal:

Q. How do conflicting crystallography and NMR data arise, and how can they be resolved?

Discrepancies may stem from dynamic processes (e.g., rotational isomerism) or crystal packing effects. For example:

- X-ray vs. solution NMR : Solid-state structures may differ from solution conformers. Use variable-temperature NMR to detect hindered rotation .

- DFT-assisted refinement : Compare computed and experimental chemical shifts to validate assignments .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Data | Reference |

|---|---|---|

| NMR | δ 10.2 (s, 1H, CHO) | |

| NMR | δ -112.5 (d, J=22 Hz, 2F) | |

| HPLC Retention Time | 8.2 min (C18, 70:30 MeCN/HO) |

Table 2: Reaction Optimization Parameters for Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | -78°C (lithiation step) | Prevents side reactions |

| LDA Equivalents | 1.05 eq | Avoids over-metalation |

| Quenching Agent | Acetic acid (pH 5) | Stabilizes aldehyde |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。